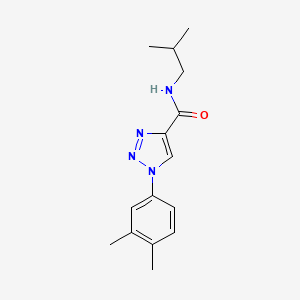

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3,4-Dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3,4-dimethylphenyl group at the 1-position of the triazole ring and a 2-methylpropyl (isobutyl) substituent on the carboxamide nitrogen. This scaffold is pharmacologically significant due to the versatility of the triazole-carboxamide motif in drug discovery, particularly in targeting proteins like macrophage migration inhibitory factor (MIF) and in anticancer applications . The compound’s synthesis likely follows established "click chemistry" or reductive cyclization methods, as seen in structurally related molecules .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-10(2)8-16-15(20)14-9-19(18-17-14)13-6-5-11(3)12(4)7-13/h5-7,9-10H,8H2,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVMZNGFFHYOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Step 2: Amidation with 2-Methylpropylamine

-

Coupling Reagents : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Optimization Strategies and Comparative Analysis

Table 1: Comparison of CuAAC Conditions for Triazole Synthesis

Key Observations:

-

Regioselectivity : Copper catalysts ensure exclusive 1,4-disubstitution, avoiding 1,5-regioisomers.

-

Functional Group Tolerance : Electron-withdrawing groups on the azide enhance reaction rates.

-

Scalability : Aqueous conditions simplify purification, while microwave irradiation reduces reaction times.

Challenges and Mitigation Strategies

-

Azide Stability : 3,4-Dimethylphenyl azide is moisture-sensitive. Storage under inert atmosphere (N₂/Ar) is critical.

-

Byproduct Formation : Excess alkyne can lead to diyne byproducts. Stoichiometric control (1:1 azide:alkyne ratio) minimizes this.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

Derivatives of 1,2,3-triazoles are known for their antimicrobial activity. Studies indicate that this specific compound exhibits promising activity against various pathogens. The unique substituents may enhance its efficacy compared to other triazole derivatives.Pathogen Activity Reference Escherichia coli Inhibitory effects observed Staphylococcus aureus Significant antibacterial activity Candida albicans Antifungal properties noted -

Anticancer Activity :

The compound has shown potential in inhibiting cancer cell proliferation. Research indicates that triazole derivatives can interact with enzymes involved in cancer metabolism.Cancer Type Effect Reference Breast Cancer Inhibition of cell growth Lung Cancer Induction of apoptosis

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-triazole-4-carboxamide demonstrated its effectiveness against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring and carboxamide group. Key examples include:

Key Observations :

- Lipophilicity : The target compound’s isobutyl group offers intermediate lipophilicity compared to benzyl (MKA027) or smaller alkyl chains (propyl in ), which may optimize membrane permeability.

- Electron Effects : Electron-donating methyl groups on the aryl ring (target compound) contrast with electron-withdrawing substituents (e.g., chlorine in , fluorine in Rufinamide ), influencing electronic interactions with target proteins.

Biological Activity

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207049-67-9) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

- Molecular Formula : C₁₅H₂₀N₄O

- Molecular Weight : 272.35 g/mol

- Structure : The compound features a triazole ring substituted with a dimethylphenyl and an isopropyl group.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings suggest its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. A study focusing on triazole compounds reported that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined through standardized broth microdilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Various bacterial strains |

Anti-inflammatory Activity

In vitro and in vivo studies have demonstrated that this compound exhibits anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it was shown to reduce edema in animal models significantly.

| Study | Dose (mg/kg) | Inhibition of Edema (%) |

|---|---|---|

| Study A | 10 | 60.30 |

| Study B | 20 | 49.03 |

The mechanism of action appears to involve the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis, similar to other triazole derivatives .

Anticancer Potential

Recent investigations into the anticancer effects of triazole derivatives have indicated that they may inhibit tumor growth through various mechanisms. The compound's ability to induce apoptosis in cancer cell lines has been noted in preliminary studies.

Case Studies

Several case studies have highlighted the effectiveness of triazole compounds in clinical settings:

-

Case Study on Antifungal Efficacy :

- A study evaluated the antifungal activity of several triazole derivatives against Candida species. The compound demonstrated effective inhibition at concentrations lower than those required for traditional antifungal agents.

-

Anti-inflammatory Model :

- In a controlled experiment using rat models, the administration of the compound resulted in a significant reduction in paw swelling induced by inflammatory agents, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of triazole carboxamides typically involves cyclization reactions (e.g., Huisgen 1,3-dipolar cycloaddition) and carboxamide coupling. A critical challenge is controlling regioselectivity and minimizing byproducts. To optimize:

- Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- Monitor reaction progress via HPLC or LC-MS to detect intermediates and adjust stoichiometry .

- For low-yield steps, consider alternative coupling agents like EDCI/HOBt or microwave-assisted synthesis to enhance efficiency .

Q. How can researchers address the poor aqueous solubility of this compound in in vitro assays?

- Methodological Answer : Low solubility (common in triazole derivatives ) can be mitigated by:

- Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to maintain biocompatibility while improving dissolution .

- Lipid-based formulations : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability for cell-based studies .

- Structural analogs : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the triazole or carboxamide moiety while retaining activity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm regiochemistry of the triazole ring and substituent positions. DEPT-135 can resolve methyl/methylene groups in the 2-methylpropyl chain .

- HRMS : Validate molecular formula with high-resolution mass spectrometry (ESI or MALDI) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Compare retention times with synthetic intermediates .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target enzymes, and what validation experiments are required?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or proteases). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with the 3,4-dimethylphenyl moiety .

- MD simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) .

- Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants () .

Q. How should researchers resolve contradictions in activity data across different cell lines or assay formats?

- Methodological Answer :

- Assay standardization : Replicate experiments using identical cell passage numbers, serum batches, and incubation times to minimize variability .

- Mechanistic profiling : Perform phosphoproteomics or RNA-seq to identify off-target pathways that may explain differential responses .

- Meta-analysis : Apply Bayesian statistics to integrate data from multiple studies, weighting results by assay robustness (e.g., cell viability vs. target-specific ELISA) .

Q. What strategies are effective for optimizing multi-variable formulations in preclinical pharmacokinetic studies?

- Methodological Answer :

- Factorial design : Use a factorial approach to test interactions between variables (e.g., dose, administration route, formulation excipients) on bioavailability .

- PK/PD modeling : Fit plasma concentration-time data to non-compartmental models (WinNonlin) to estimate , , and AUC .

- Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) in rodent models while correlating with metabolic stability data from human liver microsomes .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in high-throughput screening campaigns?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document raw data, instrument settings, and analysis workflows .

- QC standards : Include internal controls (e.g., reference inhibitors) in each assay plate and apply Z’-factor metrics to validate screen quality .

- FAIR principles : Deposit datasets in public repositories (e.g., ChEMBL or PubChem ) with metadata tagging for compound ID, assay type, and error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.